

# hydrogen bonding potential of 4-tert-butyl-1H-imidazole

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## Compound of Interest

Compound Name: 4-tert-butyl-1H-imidazole

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An In-Depth Technical Guide to the Hydrogen Bonding Potential of **4-tert-butyl-1H-imidazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Hydrogen bonding plays a pivotal role in molecular recognition, influencing the stability, and function of chemical and biological systems. This guide delves into the hydrogen bonding potential of **4-tert-butyl-1H-imidazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its capacity to act as both a hydrogen bond donor and acceptor, the impact of the sterically demanding tert-butyl group on these interactions, and the advanced methodologies used to characterize its hydrogen bonding landscape. This document serves as a comprehensive resource, synthesizing theoretical principles with practical experimental and computational approaches to provide a thorough understanding of the non-covalent interactions governing **4-tert-butyl-1H-imidazole**.

## Introduction: The Significance of Hydrogen Bonding in Imidazole Scaffolds

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and biologically active molecules.<sup>[1]</sup> Its prevalence is, in large part, due to its unique hydrogen bonding capabilities. The imidazole nucleus possesses both a protonated nitrogen (N-1) that can act as a hydrogen bond donor and a non-protonated, sp<sup>2</sup>-hybridized

nitrogen (N-3) with a lone pair of electrons, serving as a hydrogen bond acceptor.<sup>[1]</sup> This bifunctional nature allows imidazoles to engage in a variety of intermolecular interactions, crucial for their biological activity and material properties.

The introduction of a tert-butyl group at the 4-position of the imidazole ring, yielding **4-tert-butyl-1H-imidazole**, introduces a significant steric influence that modulates its hydrogen bonding potential. Understanding these effects is critical for the rational design of novel therapeutics and functional materials.

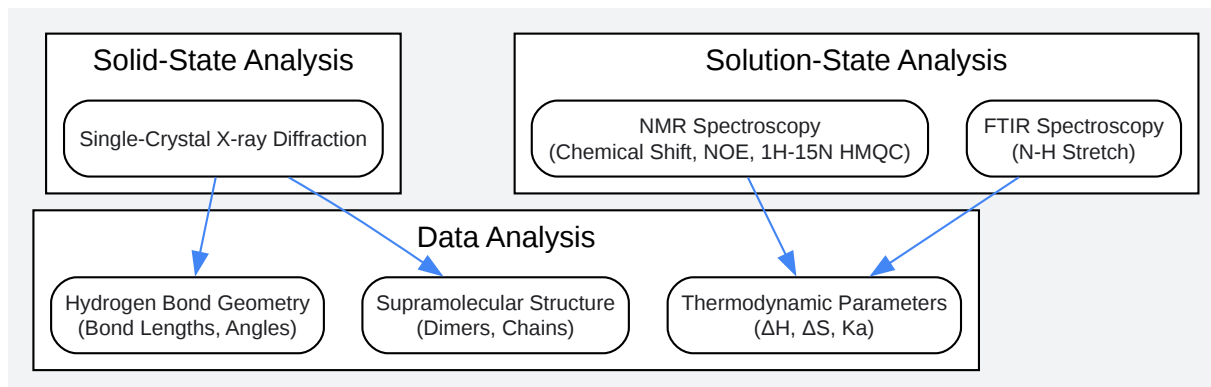
## Molecular Architecture and Hydrogen Bonding Sites

The structure of **4-tert-butyl-1H-imidazole** features two key nitrogen atoms within the five-membered aromatic ring, each with distinct roles in hydrogen bonding.

- **N-1-H (The Donor Site):** The pyrrole-like nitrogen atom (N-1) bears a hydrogen atom and is the primary hydrogen bond donor. The acidity of this proton (pKa of the conjugate acid is approximately 7.1 for imidazole) allows for the formation of strong hydrogen bonds with suitable acceptors.<sup>[1]</sup>
- **N-3 (The Acceptor Site):** The pyridine-like nitrogen atom (N-3) possesses a lone pair of electrons in an sp<sup>2</sup> hybrid orbital, making it a potent hydrogen bond acceptor.<sup>[1]</sup>

The bulky tert-butyl group at the C-4 position does not directly participate in hydrogen bonding but exerts a significant steric effect, influencing the accessibility of the neighboring hydrogen bonding sites and potentially affecting the geometry of the resulting hydrogen-bonded complexes.<sup>[2][3]</sup>

Below is a diagram illustrating the hydrogen bonding donor and acceptor sites of **4-tert-butyl-1H-imidazole**.



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## Sources

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